molecular formula C10H14Cl2N2 B12975259 (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine

(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine

Cat. No.: B12975259
M. Wt: 233.13 g/mol
InChI Key: SZFAQPQUCYXFBO-VIFPVBQESA-N
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Description

(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. The compound also contains a pentyl chain attached to the nitrogen atom of the pyridine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.

    Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as pentyl bromide, in the presence of a base like potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated separation techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is used as a building block in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine: The enantiomer of the compound, which may exhibit different biological activity.

    1-(3,5-Dichloropyridin-2-yl)butan-1-amine: A shorter-chain analog with potentially different chemical and physical properties.

    1-(3,5-Dichloropyridin-2-yl)hexan-1-amine: A longer-chain analog that may have different solubility and reactivity.

Uniqueness

(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is unique due to its specific chiral configuration and the presence of two chlorine atoms on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)pentan-1-amine

InChI

InChI=1S/C10H14Cl2N2/c1-2-3-4-9(13)10-8(12)5-7(11)6-14-10/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1

InChI Key

SZFAQPQUCYXFBO-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CCCCC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

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